The compound 7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one represents a class of heterocyclic compounds that have garnered interest due to their potential applications in medicinal chemistry. The synthesis and functionalization of such compounds are crucial for the development of new pharmaceutical agents. Research has been conducted to explore the synthesis of various substituted derivatives and to evaluate their biological activities, such as analgesic and anti-inflammatory properties, as well as their genotoxicity profiles, which are essential for assessing their safety as therapeutic agents123.
In medicinal chemistry, the synthesis of 7-substituted derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones has been achieved by reacting 7-hydroxy derivatives with various nucleophiles. These reactions have been carried out under acidic or basic conditions, leading to products with potential synthetic applications, including the formation of 7-methylene derivatives and fused tricyclic derivatives1. The analgesic and anti-inflammatory activities of related compounds further underscore the relevance of these derivatives in the development of new therapeutic agents2.
In pharmacology, the exploration of compounds as receptor agonists, such as the 5-HT2C receptor agonist for obesity treatment, highlights the potential application of these compounds in addressing metabolic disorders. However, the genotoxicity studies of such compounds are critical, as they provide insights into the possible risks associated with their use. The identification of metabolic pathways leading to reactive intermediates that can bind covalently to DNA is an important consideration in drug development3.
The synthetic versatility of these compounds is demonstrated by the ability to introduce various substituents, which can lead to the creation of novel molecules with potential applications across different fields of chemistry and biology. The methodologies developed for these syntheses can be applied to the design of compounds with specific properties, such as increased potency or reduced side effects1.
The compound can be sourced through various chemical suppliers and is often mentioned in relation to its role as an impurity in pharmaceutical formulations (e.g., zopiclone) . Its CAS number is 508169-18-4, and it falls into the broader category of impurity reference materials used in toxicological studies .
The synthesis of 7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one involves several key steps:
Key parameters include:
The molecular formula for 7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one is C11H8ClN4O3, with a molecular weight of approximately 260.64 g/mol .
The compound can be represented using various structural notations:
Clc1ccc(nc1)N2C(=O)c3nccnc3C2=O
InChI=1S/C11H8ClN4O3
The primary reactions involving 7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one include:
Typically, these reactions require careful control of temperature and pH to optimize yields and minimize byproducts.
The mechanism of action for compounds like 7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one often involves:
Studies indicate that structural modifications can significantly influence binding affinity and selectivity towards GABA receptors.
The physical and chemical properties of 7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one include:
This compound has several scientific applications:
This compound is systematically named as 7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one, reflecting its complex heterocyclic structure. It is alternatively designated as Chloromethyl Carbonic Acid 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl Ester in chemical registries [2] [4]. Its molecular formula is C₁₃H₈Cl₂N₄O₄, with a molecular weight of 355.13 g/mol [2] [4]. The structure features a bicyclic pyrrolopyrazinone core fused with a 5-chloropyridinyl moiety at position 6. A key functional group is the chloromethyl carbonate ester at position 7, which confers electrophilic reactivity [2]. The compound exists as a light brown solid with a melting point above 135°C (decomposition) and shows solubility in chlorinated solvents (chloroform, dichloromethane) and polar aprotic solvents like dimethyl sulfoxide [2] [4].
Table 1: Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 508169-18-4 | [2] [4] |
Molecular Formula | C₁₃H₈Cl₂N₄O₄ | [2] [4] |
Molecular Weight | 355.13 g/mol | [2] [4] |
Melting Point | >135°C (decomposition) | [2] |
Solubility | Chloroform, Methanol, DMSO | [2] [4] |
Appearance | Light brown to off-white solid | [2] [4] |
This compound emerged as a key synthetic intermediate during the development of the non-benzodiazepine sedative Zopiclone. Its significance was first documented in early 2000s pharmaceutical patents, where it was synthesized to introduce the chloromethyl carbonate group onto the pyrrolopyrazinone core [2] [4]. The primary route involves the condensation of 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS 43200-81-3) with chloromethyl chloroformate under controlled conditions [2] [5]. This precursor hydroxy compound, sometimes termed Zopiclone Intermediate II, was first characterized in the 1970s but gained prominence only after the 2001 optimization of its esterification for scalable Zopiclone production [4] [5]. The esterification process resolved challenges in achieving regioselectivity at the N5 position of the fused pyrrolopyrazine system, as earlier methods produced isomeric impurities [2].
Table 2: Key Synthetic and Historical Milestones
Year | Milestone | Reference |
---|---|---|
Pre-2001 | Identification of hydroxy precursor (CAS 43200-81-3) as Zopiclone Intermediate II | [5] |
2001 | Optimization of chloromethyl chloroformate esterification route | [4] |
2003 | Commercial availability as advanced pharmaceutical intermediate | [2] [4] |
2021 | Price stabilization in specialty chemical markets (~$1325/250mg) | [2] |
This molecule exemplifies strategic molecular diversification in nitrogen-rich heterocycles. Its pyrrolo[3,4-b]pyrazinone core provides a rigid, planar scaffold that facilitates regioselective modifications, while the chloromethyl carbonate moiety serves as a versatile electrophilic handle for nucleophilic displacement reactions [2] [4]. This reactivity is exploited in synthesizing Zopiclone derivatives, where the chloride can be displaced by piperazine nucleophiles to form carbamate linkages—a critical step in constructing the final drug molecule [4] [7]. The compound’s dual functionality (electrophilic site + fused diazine) enables its use in synthesizing libraries of bioactive molecules beyond sedatives, including kinase inhibitors and antiviral agents [4]. Its commercial availability from suppliers like TRC and Biosynth Carbosynth underscores its utility as a building block in medicinal chemistry, particularly for structure-activity relationship studies targeting the central nervous system [2] [4]. Recent innovations include deuterated analogs (e.g., piperazine-d₈ derivatives) developed using this intermediate to study metabolic stability [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4